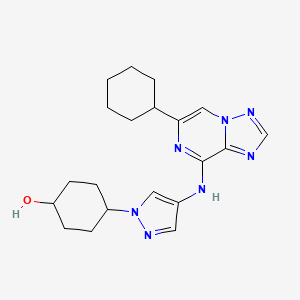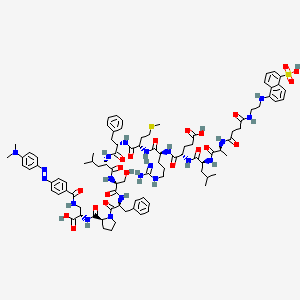
EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH involves a series of peptide coupling reactions. The process typically starts with the protection of amino groups followed by the sequential addition of amino acids using solid-phase peptide synthesis (SPPS). The coupling reactions are facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to ensure high efficiency and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
化学反応の分析
Types of Reactions
EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: The peptide can undergo substitution reactions at specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Dithiothreitol (DTT) is often used as a reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of the peptide, as well as substituted derivatives depending on the reagents used .
科学的研究の応用
EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Serves as a substrate for enzyme activity studies, particularly for plasmepsin I.
Medicine: Utilized in drug discovery and development for its role in enzyme inhibition studies.
Industry: Applied in the development of diagnostic assays and biochemical research tools.
作用機序
The mechanism of action of EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH involves its interaction with specific enzymes, such as plasmepsin I. The peptide acts as a substrate, and its cleavage by the enzyme results in a measurable fluorescent signal. This interaction is crucial for studying enzyme kinetics and inhibitor screening .
類似化合物との比較
Similar Compounds
EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH: Known for its application as a plasmepsin I substrate.
Bid BH3 (80-99): Another bioactive peptide with different applications.
Uniqueness
This compound is unique due to its specific sequence and the presence of both EDANS and DABCYL groups, which allow for its use as a fluorescent probe in various biochemical assays .
特性
分子式 |
C91H122N20O21S2 |
|---|---|
分子量 |
1896.2 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]ethyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[(2S)-4-methyl-2-[[(2S)-2-[[4-oxo-4-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butanoyl]amino]propanoyl]amino]pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C91H122N20O21S2/c1-53(2)47-68(102-79(117)55(5)98-77(114)39-38-76(113)95-44-43-94-64-25-15-24-63-62(64)23-16-28-75(63)134(130,131)132)84(122)100-66(37-40-78(115)116)82(120)99-65(26-17-42-96-91(92)93)81(119)101-67(41-46-133-8)83(121)104-70(49-56-19-11-9-12-20-56)86(124)103-69(48-54(3)4)85(123)107-73(52-112)87(125)105-71(50-57-21-13-10-14-22-57)89(127)111-45-18-27-74(111)88(126)106-72(90(128)129)51-97-80(118)58-29-31-59(32-30-58)108-109-60-33-35-61(36-34-60)110(6)7/h9-16,19-25,28-36,53-55,65-74,94,112H,17-18,26-27,37-52H2,1-8H3,(H,95,113)(H,97,118)(H,98,114)(H,99,120)(H,100,122)(H,101,119)(H,102,117)(H,103,124)(H,104,121)(H,105,125)(H,106,126)(H,107,123)(H,115,116)(H,128,129)(H4,92,93,96)(H,130,131,132)/t55-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1 |
InChIキー |
FFWIGSQGIAMEJP-OCWKQUMRSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)C(=O)O)NC(=O)CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)C(=O)O)NC(=O)C(C)NC(=O)CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate](/img/structure/B12378427.png)
![azane;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B12378428.png)
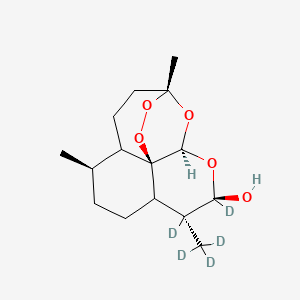
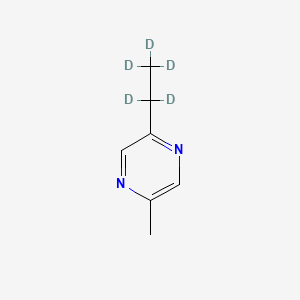
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidene(613C)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12378445.png)
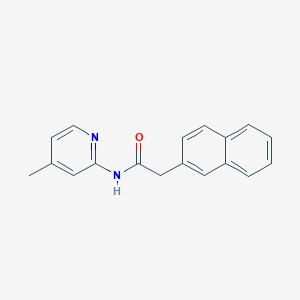

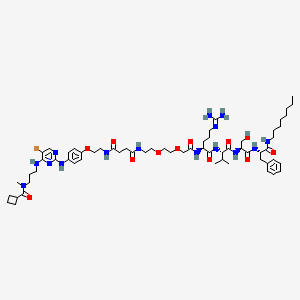
![N'-(4-chlorobenzoyl)-4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbohydrazide](/img/structure/B12378474.png)

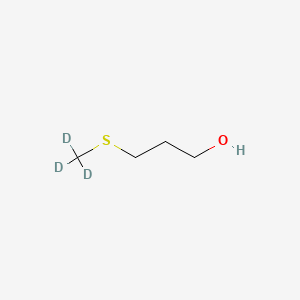
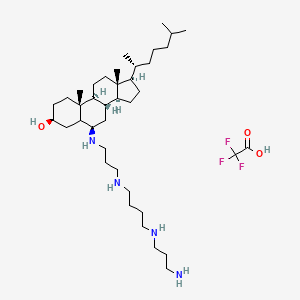
methyl phosphate](/img/structure/B12378501.png)
